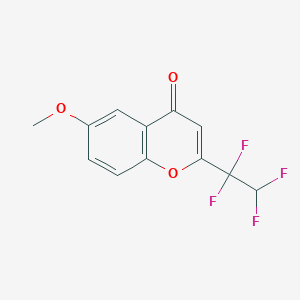

6-methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the chromen-4-one family, characterized by a chromene core with methoxy and tetrafluoroethyl substituents. These features contribute to its unique chemical and physical properties, making it a subject of interest in organic and medicinal chemistry research.

Synthesis Analysis

The synthesis of related chromen-4-one derivatives involves multi-step chemical reactions, starting from basic precursors like pentafluoroacetophenone and dimethyl oxalate, leading to complex molecules through reactions such as Friedel-Crafts acylation, annulation, and subsequent cyclization processes (Pimenova et al., 2003). One-pot, solvent-free synthesis methods employing solid acid catalysts have also been developed for the efficient production of chromen-2-one derivatives (Velpula et al., 2015).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been elucidated through X-ray crystallography, revealing specific conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the molecular structure (Wang et al., 2005).

Chemical Reactions and Properties

Chromen-4-one compounds undergo various chemical reactions, including cyclization, hydrolysis, and decarbonylation, leading to the formation of different products with potential biological activities. The presence of methoxy and tetrafluoroethyl groups influences the reactivity and the outcome of these reactions (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Advanced techniques like X-ray diffraction and NMR spectroscopy are utilized to analyze these properties (Wang et al., 2005).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photostability, are significantly affected by the substitution pattern on the chromen-4-one core. Studies on the electronic structure, obtained through quantum chemical calculations, provide insights into the reactivity and stability of these molecules (Evecen & Tanak, 2016).

Applications De Recherche Scientifique

Environment-Sensitive Fluorophores

Studies on similar fluorophores, such as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, have revealed their potential as environment-sensitive fluorescent probes. These compounds exhibit almost no fluorescence in aprotic solvents but strongly fluoresce at long wavelengths in protic solvents. This property makes them applicable for developing new fluorogenic sensors that operate on an "off-on" mechanism in response to environmental changes (Uchiyama et al., 2006).

Antibacterial Evaluation

Another study synthesized a series of compounds related to 6-methoxy chromen-2-ones through a one-pot multicomponent reaction. These compounds were evaluated for their in vitro antibacterial activity against various bacterial strains. Some derivatives showed broad-spectrum antibacterial activity, offering insights into the structural requirements for antimicrobial efficacy (Velpula et al., 2015).

Phototransformation Studies

Phototransformation of certain chromen-4-ones, bearing methoxy and alkoxy groups, has been investigated, showing that upon UV light exposure, these compounds undergo regioselective photocyclisation and dealkoxylation. These reactions lead to the formation of complex structures, indicating potential for photodynamic therapy applications and the development of photoresponsive materials (Khanna et al., 2015).

Spectroscopic and Structural Analysis

The structural and electronic properties of tectorigenin, a compound structurally similar to 6-methoxy chromen-4-ones, have been studied using a combined experimental and theoretical approach. This includes vibrational spectroscopy, density functional theory (DFT), and various molecular modeling techniques to understand the stability, reactivity, and potential biological activities of such compounds (Shukla et al., 2020).

Novel Synthetic Approaches

Research into the synthesis and reactions of closely related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, has provided new insights into synthetic chemistry. These studies explore novel pathways for creating complex chromen-4-one derivatives with potential for further chemical and biological investigation (Pimenova et al., 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-methoxy-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F4O3/c1-18-6-2-3-9-7(4-6)8(17)5-10(19-9)12(15,16)11(13)14/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSWOQXNXPFGIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)

![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)

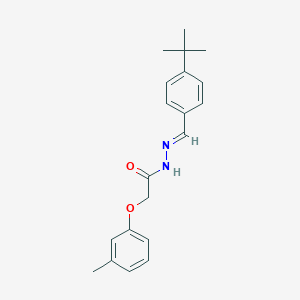

![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)

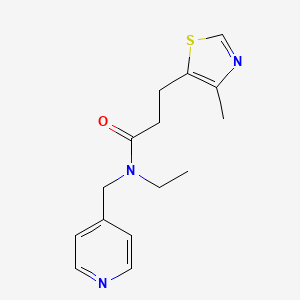

![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)

![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)

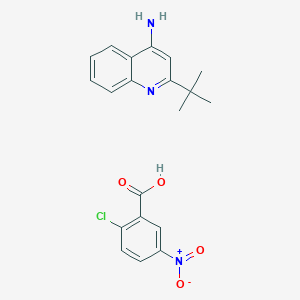

![3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5538664.png)

![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)